

physical and chemical properties of Methyl 3-methoxy-2-naphthoate

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Compound of Interest

Compound Name: Methyl 3-methoxy-2-naphthoate

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An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 3-methoxy-2-naphthoate**, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

Methyl 3-methoxy-2-naphthoate is a naphthalenic compound with the chemical formula C13H12O3.^{[1][2]} It is also known by its synonyms, including 3-Methoxy-2-naphthoic Acid Methyl Ester and Methyl 3-methoxynaphthalene-2-carboxylate.^{[3][4]} The compound typically appears as a white to light yellow powder or crystal.^[3]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of **Methyl 3-methoxy-2-naphthoate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	13041-60-6	[1] [2] [3] [5]
Molecular Formula	C13H12O3	[1] [2]
Molecular Weight	216.24 g/mol	[1] [3]
Melting Point	47.0 to 51.0 °C	[3] [4]
Boiling Point	217 °C at 30 mmHg	[4]
Solubility	Soluble in Methanol	[4]
Purity (GC)	>98.0%	[3]
XLogP3	3.3	[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of **Methyl 3-methoxy-2-naphthoate** is provided below, based on established organic synthesis procedures.[\[6\]](#)

Synthesis of Methyl 3-methoxy-2-naphthoate

Materials:

- 3-Hydroxy-2-naphthoic acid (1 equiv)
- Potassium carbonate (K₂CO₃) (4.0 equiv)[\[6\]](#)
- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl iodide (MeI)

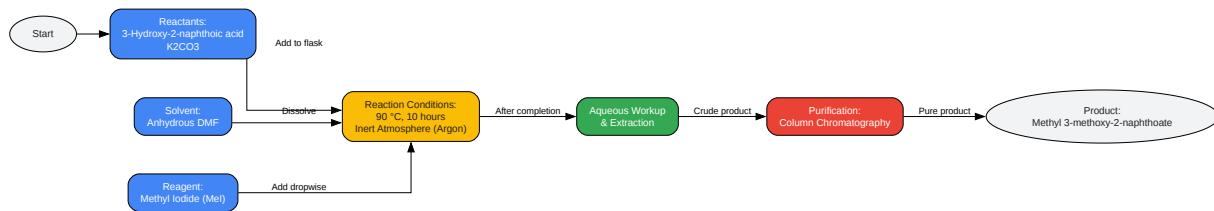
Procedure:

- An oven-dried 500 mL round-bottomed flask is charged with 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1 equiv) and K₂CO₃ (29.5 g, 213.6 mmol, 4.0 equiv).[\[6\]](#)
- The flask is equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

- The flask is evacuated and back-filled with argon three times to ensure an inert atmosphere, which is maintained throughout the reaction.[6]
- Anhydrous DMF is added to the flask.
- The reaction mixture is cooled in an ice bath, and methyl iodide is slowly added dropwise.
- The reaction is then heated to 90 °C and stirred for 10 hours.[7]
- After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
- The organic layer is washed three times with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]
- The resulting crude product is purified by column chromatography on silica gel to yield the final product as a white solid.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 3-methoxy-2-naphthoate**.



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Synthesis Workflow for **Methyl 3-methoxy-2-naphthoate**

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, providing essential data and methodologies for the effective utilization of **Methyl 3-methoxy-2-naphthoate**.

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